Home > Products > Screening Compounds P116562 > Esmirtazapine maleate
Esmirtazapine maleate - 680993-85-5

Esmirtazapine maleate

Catalog Number: EVT-1568180
CAS Number: 680993-85-5
Molecular Formula: C21H23N3O4
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A piperazinoazepine tetracyclic compound that enhances the release of NOREPINEPHRINE and SEROTONIN through blockage of presynaptic ALPHA-2 ADRENERGIC RECEPTORS. It also blocks both 5-HT2 and 5-HT3 serotonin receptors and is a potent HISTAMINE H1 RECEPTOR antagonist. It is used for the treatment of depression, and may also be useful for the treatment of anxiety disorders.
Overview

Esmirtazapine maleate is a chemical compound that serves as the maleic acid salt of the (S)-(+)-enantiomer of mirtazapine, a tetracyclic antidepressant. It was primarily developed by Organon for the treatment of insomnia and vasomotor symptoms associated with menopause. Esmirtazapine operates through various pharmacological mechanisms, including inverse agonism at histamine H1 and serotonin 5-HT2 receptors, as well as antagonism at alpha-2 adrenergic receptors .

Source

Esmirtazapine maleate is synthesized from mirtazapine, which is derived from various synthetic pathways involving multiple chemical reactions. The compound has been investigated in clinical trials but was discontinued for further development in March 2010 due to strategic reasons by Merck .

Classification

Esmirtazapine belongs to the class of tetracyclic antidepressants and is categorized as a small molecule drug. It is classified under investigational drugs, indicating that it has not yet received approval for widespread clinical use .

Synthesis Analysis

Methods

The synthesis of esmirtazapine maleate involves several steps that typically include:

  1. Formation of Mirtazapine: The initial step involves synthesizing mirtazapine through a series of chemical reactions that may include cyclization and functional group modifications.
  2. Salt Formation: The conversion of mirtazapine to its maleate form involves reacting mirtazapine with maleic acid. This reaction typically requires controlled conditions such as temperature and pH to ensure proper salt formation.

Technical Details

Molecular Structure Analysis

Structure

Esmirtazapine maleate has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C21H23N3O4C_{21}H_{23}N_{3}O_{4} with a molar mass of approximately 381.43 g/mol .

Data

  • IUPAC Name: (7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(15),8,10,12,16,18-hexaene
  • CAS Number: 61337-87-9
  • Melting Point: 114 to 116 °C
  • Solubility: Soluble in methanol and chloroform .
Chemical Reactions Analysis

Reactions

Esmirtazapine maleate can undergo various chemical reactions typical of organic compounds:

  1. Hydrolysis: In aqueous environments, esmirtazapine maleate may hydrolyze to release mirtazapine and maleic acid.
  2. Decomposition: Under extreme conditions (high temperature or strong acids/bases), it may decompose into simpler compounds.

Technical Details

The stability of esmirtazapine maleate can be influenced by factors such as pH, temperature, and the presence of other reactive species in solution. Analytical methods like differential scanning calorimetry can be employed to study its thermal stability .

Mechanism of Action

Process

Esmirtazapine exerts its pharmacological effects primarily through:

  • Inverse Agonism at H1 Receptors: This action contributes to its sedative effects.
  • Antagonism at 5-HT2A Receptors: This mechanism may enhance mood and alleviate symptoms of anxiety.
  • Antagonism at Alpha-2 Adrenergic Receptors: This action can increase norepinephrine release, contributing to its antidepressant effects.

Data

The compound's half-life is approximately 10 hours, which allows for manageable next-day sedation compared to other similar drugs like racemic mirtazapine .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: 114 - 116 °C
  • Solubility: Soluble in methanol and chloroform; limited solubility in water (estimated at about 1.1 mg/mL) .

Chemical Properties

  • Molecular Weight: Approximately 381.43 g/mol
  • pKa: The strongest basic pKa is around 6.67, indicating moderate basicity.
  • Polar Surface Area: Approximately 19.37 Ų .
Applications

Esmirtazapine maleate has been primarily investigated for its potential uses in treating:

  • Insomnia: Its sedative properties make it suitable for managing sleep disorders.
  • Vasomotor Symptoms: It has been evaluated for alleviating hot flashes associated with menopause.

Despite its promising applications, esmirtazapine's development was halted due to strategic decisions by Merck, limiting its availability in clinical settings . Further research could explore its efficacy in broader therapeutic areas or alternative formulations.

Chemical and Pharmacological Profile of Esmirtazapine Maleate

Structural Characteristics and Enantiomeric Differentiation

Esmirtazapine maleate (C₁₇H₁₉N₃·C₄H₄O₄) is the S-(+)-enantiomer of racemic mirtazapine, formulated as a maleate salt to enhance stability and solubility. Its molecular weight is 381.42 g/mol, with an exact mass of 381.1689 g/mol. The compound features a tetracyclic structure comprising a pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine core, characteristic of noradrenergic and specific serotonergic antidepressants (NaSSAs) [1] [5]. The chiral center at the 14b position confers stereoselectivity, with the S-enantiomer exhibiting distinct binding properties compared to the R-enantiomer [5] [8].

  • Key Structural Attributes:
  • Maleate salt formation optimizes bioavailability.
  • Asymmetric carbon dictates receptor interaction specificity.
  • Planar aromatic rings facilitate blood-brain barrier penetration [1].

Receptor Binding Affinity and Selectivity

Esmirtazapine functions as a potent inverse agonist at histamine H₁ and serotonin 5-HT₂ₐ receptors, with significantly higher affinity for 5-HT₂ₐ than racemic mirtazapine. Its binding profile drives sedative and sleep-promoting effects [2] [3] [5].

Table 1: Receptor Binding Profile of Esmirtazapine

ReceptorAffinity (nM)ActionFunctional Outcome
H₁0.14–0.6Inverse agonistSedation, appetite stimulation
5-HT₂ₐ6–18AntagonistSleep architecture improvement
α₂-Adrenergic180–500AntagonistIncreased norepinephrine release
5-HT₃>1,000NegligibleNo significant effect

Data synthesized from [2] [3] [5]

Mechanistically, H₁ inverse agonism suppresses wake-promoting histaminergic pathways, while 5-HT₂ₐ antagonism enhances slow-wave sleep. Unlike racemic mirtazapine, esmirtazapine shows minimal interaction with muscarinic or 5-HT₃ receptors, reducing side effects like dry mouth or nausea [3] [8].

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion

Esmirtazapine displays linear pharmacokinetics with rapid absorption (Tₘₐₓ ≈ 2 hours post-dose). Oral bioavailability exceeds 50%, unaffected by food intake. Plasma protein binding is 85%, primarily to albumin and α₁-acid glycoprotein. The volume of distribution is ~5 L/kg, indicating extensive tissue penetration [2] [4] [5].

Table 2: Pharmacokinetic Parameters of Esmirtazapine

ParameterValueClinical Relevance
Half-life (t₁/₂)10 hours (S-enantiomer)Shorter than racemate (20–40 hours)
MetabolismHepatic (CYP2D6, CYP3A4)Polymorphism affects clearance: 79% higher AUC in CYP2D6 poor metabolizers
Major MetaboliteDesmethyl-esmirtazapine<5% pharmacologic activity of parent drug
ExcretionUrine (75%), feces (15%)Renal impairment reduces clearance

Data compiled from [2] [4] [5]

Metabolism occurs via hepatic cytochrome P450 isozymes, predominantly CYP2D6, with contributions from CYP1A2 and CYP3A4. The primary metabolite, N-desmethyl-esmirtazapine, is pharmacologically inactive. CYP2D6 polymorphisms significantly impact exposure: poor metabolizers exhibit 79% higher area under the curve (AUC) compared to extensive metabolizers, necessitating dose adjustments in genetically susceptible populations [4] [5].

Comparative Pharmacodynamics with Racemic Mirtazapine

Esmirtazapine demonstrates enhanced 5-HT₂ₐ affinity and reduced α₂-adrenergic blockade versus racemic mirtazapine. This translates to stronger sleep-promoting effects at lower doses (1.5–4.5 mg vs. 15–30 mg for racemic mirtazapine) [3] [5] [8].

  • Key Differentiators:
  • Receptor Selectivity: 3-fold greater 5-HT₂ₐ binding affinity than R-enantiomer, amplifying effects on sleep continuity [5] [8].
  • Half-life Advantage: 10-hour elimination half-life versus 20–40 hours for racemic mirtazapine, potentially reducing next-day sedation [4] [5].
  • Dose-Response Profile: Effective hypnotic doses (1.5–4.5 mg) are below antidepressant thresholds, minimizing noradrenergic activation [3].

In insomnia trials, esmirtazapine increased total sleep time by 48.7 minutes versus placebo—surpassing eszopiclone (20–25 minutes) and suvorexant (27–34 minutes)—validating its potent sleep-consolidating effects via dual H₁/5-HT₂ₐ modulation [4]. However, residual sedation at 4.5 mg in CYP2D6 poor metabolizers highlights metabolic influences on pharmacodynamics [2] [4].

Properties

CAS Number

680993-85-5

Product Name

Esmirtazapine maleate

IUPAC Name

(Z)-but-2-enedioic acid;(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C17H19N3.C4H4O4/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1

InChI Key

RPUBHMMISKEXSR-MLCLTIQSSA-N

SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O

Synonyms

(N-methyl-11C)mirtazapine
(S)-Mirtazapine
6 Azamianserin
6-azamianserin
esmirtazapine
mirtazapine
Norset
ORG 3770
Org 50081
ORG-3770
ORG3770
Remergil
Remeron
Rexer
Zispin

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.